molecular formula C20H20O8 B1252878 Combretol CAS No. 5084-19-5

Combretol

Cat. No.: B1252878
CAS No.: 5084-19-5
M. Wt: 388.4 g/mol
InChI Key: SUNUQCQIFHHEOW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

Combretol is systematically named 5-hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one . It belongs to the flavonoid class, specifically as a pentamethoxyflavone , derived from the methylation of myricetin at positions 3, 7, 3', 4', and 5' . The compound is classified under the chromen-4-one family, characterized by a benzopyran backbone with a ketone group at position 4 and multiple methoxy substituents .

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₂₀H₂₀O₈ , with a molecular weight of 388.4 g/mol . The flavone skeleton consists of a planar benzopyran-4-one core fused to a phenyl ring substituted with three methoxy groups at positions 3', 4', and 5' . The stereochemical configuration is defined by the near-planar arrangement of the aromatic systems, with a dihedral angle of 6.4° between the benzopyran and phenyl rings in structurally analogous compounds . This minimal deviation from coplanarity facilitates intramolecular hydrogen bonding between the 5-hydroxyl group and the ketone oxygen, stabilizing the molecule .

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include methoxy protons at δ 3.80–3.97 (singlets integrating for 15H, corresponding to five methoxy groups) and aromatic protons at δ 6.11–8.18 (meta-coupled doublets for the phenyl ring) . The 5-hydroxyl proton appears as a broad singlet at δ 15.71 due to hydrogen bonding .
  • ¹³C NMR : Peaks include a carbonyl carbon at δ 179.7 (C4), aromatic carbons between δ 90–160 , and methoxy carbons at δ 56–61 .

Infrared (IR) Spectroscopy

IR spectra show a broad absorption band at 3410 cm⁻¹ (O-H stretch) and a conjugated carbonyl stretch at 1720 cm⁻¹ . Additional peaks at 1620 cm⁻¹ (C=C aromatic) and 1080–1180 cm⁻¹ (C-O methoxy) confirm the functional groups .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 388.1158 (calculated for C₂₀H₂₀O₈), with fragmentation patterns consistent with sequential loss of methoxy groups (-15 amu each) .

Crystallographic Data and X-ray Diffraction Analysis

X-ray crystallography confirms this compound’s orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 8.1 Å, b = 10.2 Å, c = 14.3 Å . The planar structure is stabilized by intramolecular hydrogen bonding (O-H⋯O, 2.599 Å ) and intermolecular C-H⋯O interactions (Table 1) .

Table 1: Key Crystallographic Parameters of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.1 Å, b = 10.2 Å, c = 14.3 Å
Dihedral Angle 6.4° (benzopyran-phenyl)
Hydrogen Bonds O-H⋯O (2.599 Å)

The packing arrangement involves oblique stacking along the c-axis , with π-π interactions between adjacent flavone systems contributing to crystal stability . These structural insights are critical for understanding this compound’s reactivity and interactions in biological systems .

Properties

IUPAC Name

5-hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O8/c1-23-11-8-12(21)16-13(9-11)28-18(20(27-5)17(16)22)10-6-14(24-2)19(26-4)15(7-10)25-3/h6-9,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUQCQIFHHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029316
Record name 5-Hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5084-19-5
Record name Combretol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005084195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMBRETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G3ZF4VTE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Extraction and Fractionation

The dried aerial parts of C. quadrangulare are ground and subjected to sequential extraction using polar solvents. A standard protocol involves:

  • Methanol extraction : Plant material is macerated in methanol (MeOH) at room temperature for 72 hours, filtered, and concentrated under reduced pressure.

  • Liquid-liquid partitioning : The crude extract is partitioned between n-hexane, ethyl acetate (EtOAc), and water to isolate medium-polarity fractions enriched with flavones.

The ethyl acetate fraction (HEA) often exhibits the highest this compound concentration, as demonstrated by α-glucosidase inhibition assays.

Chromatographic Purification

Active fractions undergo column chromatography (CC) over silica gel or Sephadex LH-20, eluted with gradients of n-hexane:EtOAc or chloroform:methanol. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is employed for final purification, yielding this compound with >95% purity.

Table 1: Natural Extraction Yields from C. quadrangulare

Plant PartSolvent SystemThis compound Yield (mg/kg)Purity (%)
LeavesMeOH120 ± 892
StemsEtOAc45 ± 388

Chemical Synthesis via Methylation of Myricetin

This compound is synthesized through selective O-methylation of myricetin, targeting hydroxyl groups at positions 3, 7, 3', 4', and 5'.

Methylation Reagents and Conditions

  • Methyl iodide (CH₃I) : A classical methylating agent used in the presence of potassium carbonate (K₂CO₃) in anhydrous acetone under reflux.

  • Dimethyl sulfate (DMS) : Employed in alkaline aqueous conditions (pH 9–10) for stepwise methylation.

The reaction typically proceeds via nucleophilic substitution, with methoxy groups introduced sequentially to avoid over-methylation.

Table 2: Synthetic Parameters and Yield Optimization

Methylation StepReagentTemp (°C)Time (h)Yield (%)
3-OHCH₃I/K₂CO₃60878
7-OHDMS/NaOH40685
3',4',5'-OHCH₃I/DMF801072

Analytical Validation of this compound

Structural Confirmation

  • UV-Vis spectroscopy : this compound exhibits λ<sub>max</sub> at 254 nm and 365 nm, characteristic of methoxylated flavones.

  • Mass spectrometry (MS) : ESI-MS shows [M+H]<sup>+</sup> at m/z 389.4, consistent with the molecular formula C<sub>20</sub>H<sub>20</sub>O<sub>8</sub>.

  • NMR spectroscopy : <sup>1</sup>H NMR (CDCl₃, 400 MHz) displays singlet peaks for five methoxy groups (δ 3.85–3.92) and a deshielded 5-OH proton (δ 12.1).

Purity Assessment

HPLC-DAD analysis using a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (MeOH:H₂O, 60:40 to 90:10 over 30 minutes) confirms purity ≥95%.

Comparative Analysis of Methods

Table 3: Natural vs. Synthetic Preparation of this compound

ParameterNatural ExtractionChemical Synthesis
Yield45–120 mg/kg60–85%
Time7–10 days24–48 hours
CostHigh (plant cultivation)Moderate (reagents)
Environmental ImpactSustainableSolvent waste generated

Chemical Reactions Analysis

Combretol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H20O8
  • Molecular Weight : 388.4 g/mol
  • Chemical Structure : Combretol is characterized by the presence of five methoxy groups replacing hydroxyl groups in myricetin, contributing to its unique biological properties .

Pharmacological Applications

1. Antileishmanial Activity

This compound has demonstrated potential as an antileishmanial agent. Research indicates that it possesses significant activity against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions globally. The compound's efficacy stems from its ability to disrupt the metabolic processes of the parasite .

2. Alpha-Glucosidase Inhibition

Recent studies have highlighted this compound's role in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition is crucial for managing blood glucose levels, making this compound a candidate for diabetes management. The IC50 values for this compound's inhibition range from 30.5 to 282 µM, indicating varying degrees of effectiveness against this enzyme .

3. Antibacterial Properties

This compound exhibits antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that this compound can inhibit the growth of MRSA with notable efficacy .

Table 1: Summary of Biological Activities of this compound

ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntileishmanialLeishmania spp.Not specified
Alpha-Glucosidase InhibitionAlpha-Glucosidase30.5 - 282
AntibacterialStaphylococcus aureus (MRSA)Not specified

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial properties of various flavonoids from Combretum quadrangulare, this compound was isolated and tested against MRSA using the agar well diffusion method. The results demonstrated a significant inhibition zone compared to controls, suggesting its potential as a therapeutic agent for treating resistant bacterial infections .

Case Study 2: Alpha-Glucosidase Inhibition Mechanism

A molecular docking study investigated the binding interactions between this compound and alpha-glucosidase. The findings indicated that this compound acts as a noncompetitive inhibitor, impacting the enzyme's activity without directly competing with the substrate . This mechanism is crucial for developing new antidiabetic agents.

Mechanism of Action

The mechanism of action of combretol involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and disrupting cellular processes. For example, its leishmanicidal activity is attributed to its ability to inhibit the growth of Leishmania parasites . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Anticancer Activity

  • This compound shows moderate cytotoxicity (IC₅₀ >300 µg/mL) compared to methyl quadrangular B (ED₅₀ = 9.54 µM) from the same plant, which has superior potency .
  • Ayanin exhibits stronger cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cells, though direct potency comparisons with this compound are lacking due to variability in assay conditions .

Enzyme Inhibition

  • This compound’s alpha-glucosidase inhibition (IC₅₀ ~15 µM) is comparable to acarbose, a clinical antidiabetic drug, but less potent than isolicoflavonol’s hCES2A inhibition (Ki <1.0 µM) .

Biological Activity

Combretol, a flavonoid compound derived from various species of the Combretum genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily isolated from the seeds and flowers of Combretum species. It belongs to a class of compounds known as flavonoids, which are known for their antioxidant properties and potential health benefits. The biological activities attributed to this compound include antibacterial, anti-inflammatory, cytotoxic, and antidiabetic effects.

1. Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound against various pathogens. For instance, research has shown that extracts containing this compound exhibit significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. A recent study reported inhibition zones of 14 mm and 15 mm for two derivatives of this compound against MRSA at a concentration of 50 µg .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundInhibition Zone (mm)Target Pathogen
Derivative 114MRSA
Derivative 215MRSA
Acarbose (Control)24MRSA

2. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various bioassays. Extracts from Combretum species have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. In vitro studies indicate that this compound can reduce cell death induced by TNF-α in human cell lines .

3. Antidiabetic Properties

The compound exhibits alpha-glucosidase inhibition, which is beneficial for managing blood glucose levels in diabetic patients. The IC50 values for alpha-glucosidase inhibition by various derivatives of this compound range from 30.5 to 282 µM, indicating moderate to strong inhibitory effects . This property suggests potential applications in diabetes management.

Table 2: Alpha-Glucosidase Inhibition by this compound Derivatives

CompoundIC50 (µM)Type of Inhibition
Derivative A30.5Non-competitive
Derivative B87.1Non-competitive
Acarbose (Control)332.5Competitive

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Activity : Flavonoids like this compound are known to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : The inhibition of alpha-glucosidase is a key mechanism by which this compound exerts its antidiabetic effects.
  • Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549 cells . This suggests a potential role in cancer therapeutics.

Case Studies

  • Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of various extracts from Combretum quadrangulare, revealing that combinations containing this compound derivatives significantly inhibited MRSA growth compared to control groups .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of Combretum extracts containing this compound, demonstrating reduced levels of inflammatory markers in treated cell cultures .

Q & A

Q. How to contextualize this compound’s dual role as pro-apoptotic and anti-inflammatory agent in publications?

  • Methodological Answer : Use pathway enrichment analysis (KEGG, Reactome) to identify overlapping nodes (e.g., caspase-3, COX-2). Discuss dose-dependent effects and tissue-specific responses. Reference conflicting findings in Journal of Natural Products or Phytomedicine studies, emphasizing the need for stratified clinical trial designs .

Q. What guidelines ensure ethical reporting of this compound’s toxicological data?

  • Methodological Answer : Adhere to OECD Guidelines for Chemical Testing (e.g., Test No. 423 for acute toxicity). Disclose solvent carriers (e.g., DMSO concentrations) and include negative controls in all assays. Partner with institutional review boards (IRBs) for in vivo ethics compliance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combretol
Reactant of Route 2
Reactant of Route 2
Combretol

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